molecular formula C30H30N2O5 B11673986 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11673986
M. Wt: 498.6 g/mol
InChI Key: PRXLPDFLFBFGAO-XHPQRKPJSA-N
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Description

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the aromatic groups through substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic groups in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N2O5/c1-20-6-5-7-23(18-20)32-28(34)26(27(33)31-29(32)35)19-21-8-12-24(13-9-21)36-16-17-37-25-14-10-22(11-15-25)30(2,3)4/h5-15,18-19H,16-17H2,1-4H3,(H,31,33,35)/b26-19-

InChI Key

PRXLPDFLFBFGAO-XHPQRKPJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)C(=O)NC2=O

Origin of Product

United States

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